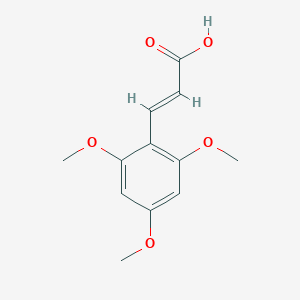
2,4,6-トリメトキシケイ皮酸
概要
説明
2,4,6-Trimethoxycinnamic acid is a cinnamoyl compound that can be isolated from the seeds of Garcinia gummi-guta. This compound has been synthesized and optimized for use as an antioxidant in food and cosmetic products . It is known for its high product yield under isothermal conditions using β-cyclodextrin as a solvent .
科学的研究の応用
2,4,6-Trimethoxycinnamic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized as an antioxidant in food and cosmetic products to prevent oxidation and extend shelf life.
作用機序
Target of Action
The primary targets of 2,4,6-Trimethoxycinnamic acid (TMCA) are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and cognition.
Mode of Action
TMCA interacts with its targets (AChE and BChE) by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic transmission.
Biochemical Pathways
The inhibition of AChE and BChE by TMCA affects the cholinergic pathway, which is involved in various physiological processes, including memory and cognition . Additionally, TMCA has been found to inhibit HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway .
Result of Action
The inhibition of AChE and BChE by TMCA can lead to enhanced cholinergic transmission, which may have potential therapeutic effects in conditions like Alzheimer’s disease . Additionally, the inhibition of HMG-CoA reductase by TMCA can lead to decreased cholesterol levels, suggesting potential benefits in managing hypercholesterolemia .
Safety and Hazards
生化学分析
Cellular Effects
Related compounds such as 2,4,5-trimethoxycinnamic acid have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in vitro
Molecular Mechanism
Studies on related compounds suggest potential binding interactions with biomolecules and possible effects on enzyme inhibition or activation
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trimethoxycinnamic acid typically involves the condensation of 2,4,6-trimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of 2,4,6-Trimethoxycinnamic acid can be scaled up using similar synthetic routes. The use of β-cyclodextrin as a solvent has been shown to enhance the yield and purity of the product .
化学反応の分析
Types of Reactions: 2,4,6-Trimethoxycinnamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo electrophilic substitution reactions due to the presence of methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces halogenated derivatives.
類似化合物との比較
- 2,4,5-Trimethoxycinnamic acid
- 3,4,5-Trimethoxycinnamic acid
- 2,4-Dimethoxycinnamic acid
- 3,4-Dimethoxycinnamic acid
- 3,5-Dimethoxycinnamic acid
Comparison: 2,4,6-Trimethoxycinnamic acid is unique due to the specific positioning of its methoxy groups, which influences its chemical reactivity and biological activity. For instance, 2,4,5-Trimethoxycinnamic acid has been shown to have higher hypocholesterolemic activity, while 3,4-Dimethoxycinnamic acid exhibits significant choleretic activity . The presence of methoxy groups in different positions can alter the compound’s pharmacological properties and effectiveness in various applications .
特性
IUPAC Name |
(E)-3-(2,4,6-trimethoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-15-8-6-10(16-2)9(4-5-12(13)14)11(7-8)17-3/h4-7H,1-3H3,(H,13,14)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPKRIPFNFIXOK-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C=CC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C(=C1)OC)/C=C/C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


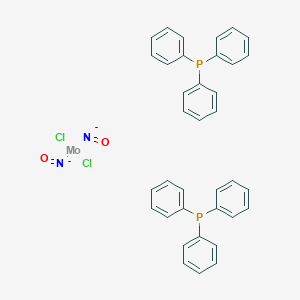
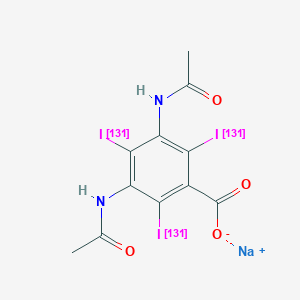
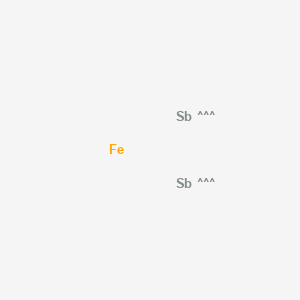
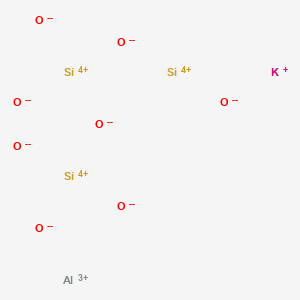

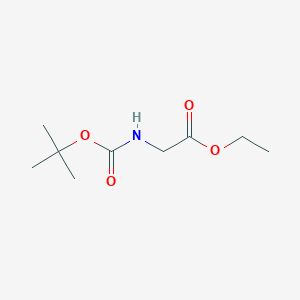
![1-Bromo-5,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B85119.png)


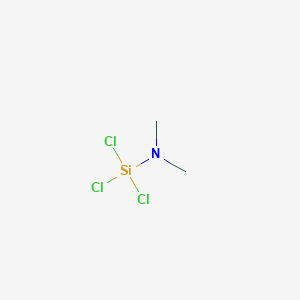
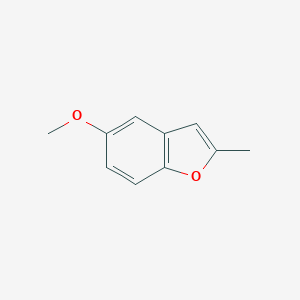
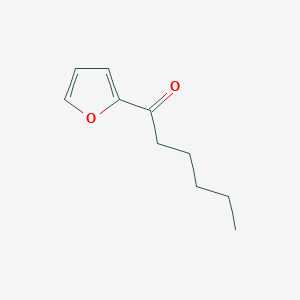
![[(E)-2-cyanoethenyl] acetate](/img/structure/B85132.png)
![Bis[2-(4-chlorophenyl)ethyl]amine](/img/structure/B85133.png)
